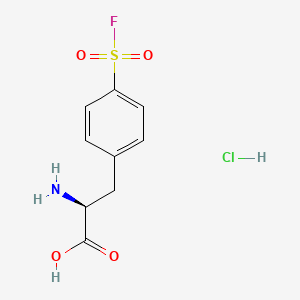L-Phenylalanine-4-sulfonyl fluoride hydrochloride
CAS No.: 1184173-04-3
Cat. No.: VC18030051
Molecular Formula: C9H11ClFNO4S
Molecular Weight: 283.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1184173-04-3 |
|---|---|
| Molecular Formula | C9H11ClFNO4S |
| Molecular Weight | 283.70 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
| Standard InChI Key | XLHBKVQKRDVYRG-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
L-Phenylalanine-4-sulfonyl fluoride hydrochloride belongs to the class of sulfonyl fluoride-modified amino acids. Its molecular formula is C₉H₁₁ClFNO₄S, with a molecular weight of 283.70 g/mol . The IUPAC name, (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid; hydrochloride, reflects its chiral center at the alpha-carbon and the substitution of a sulfonyl fluoride group at the para position of the phenyl ring.
Molecular Architecture
The compound features:
-
A L-phenylalanine backbone with a protonated amine group and a carboxylate moiety.
-
A sulfonyl fluoride (-SO₂F) group at the fourth position of the aromatic ring, conferring electrophilic reactivity.
-
A hydrochloride counterion stabilizing the amino group in solid-state formulations .
The stereochemistry of the alpha-carbon is critical for biological activity, as it mimics natural L-amino acids, enabling integration into peptide chains or interaction with enzyme active sites .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.70 g/mol | |
| Solubility | Soluble in polar solvents (DMF, DMSO) | |
| Stability | Hydrolyzes slowly in aqueous media | |
| Melting Point | Not reported (decomposes upon heating) | – |
The sulfonyl fluoride group’s hydrolytic sensitivity necessitates storage under anhydrous conditions .
Synthesis and Manufacturing
The synthesis of L-phenylalanine-4-sulfonyl fluoride hydrochloride involves multi-step organic reactions, emphasizing protective group strategies to preserve the sulfonyl fluoride functionality.
Synthetic Pathways
-
Starting Material: L-Phenylalanine is initially protected at the amine group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .
-
Sulfonylation: The para position of the phenyl ring is sulfonylated using sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid, followed by fluorination with potassium fluoride (KF).
-
Deprotection and Salt Formation: Acidic cleavage of the Boc/Cbz group yields the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
A representative synthesis from achieved a 53% yield over four steps using Boc-protected intermediates and BOP-mediated couplings.
Optimization Challenges
-
Reactivity Control: The sulfonyl fluoride group’s susceptibility to nucleophilic attack requires inert atmospheres and low temperatures during synthesis.
-
Purification: Chromatographic techniques (silica gel, reverse-phase HPLC) are employed to isolate the product from byproducts such as hydrolyzed sulfonic acids .
Reactivity and Chemical Behavior
The sulfonyl fluoride moiety serves as a covalent warhead, reacting selectively with nucleophilic residues (e.g., serine, threonine, tyrosine) in proteins.
Key Reactions
-
Enzyme Inhibition: The electrophilic sulfur atom undergoes nucleophilic substitution with active-site residues, forming stable sulfonate adducts .
-
Hydrolysis: In aqueous solutions, gradual hydrolysis yields phenylalanine-4-sulfonic acid, limiting its shelf life .
Selectivity Profiling
Studies on proteasome inhibitors demonstrated that peptido sulfonyl fluorides, including derivatives of L-phenylalanine-4-sulfonyl fluoride, exhibit β5 subunit selectivity in the 20S proteasome (IC₅₀ = 0.2–1.5 μM) . This specificity arises from complementary interactions between the phenylalanine backbone and hydrophobic pockets in the proteasome’s catalytic chamber .
Applications in Chemical Biology
Proteasome Inhibition
In a landmark study, Brouwer et al. (2012) synthesized 24 peptido sulfonyl fluorides, including tetrapeptide analogs of L-phenylalanine-4-sulfonyl fluoride, which inhibited the chymotrypsin-like activity of the proteasome with >90% efficiency at 1 μM . The compound’s ability to covalently modify the β5 subunit (a therapeutic target in multiple myeloma) underscores its potential in oncology drug development .
Activity-Based Protein Profiling (ABPP)
The sulfonyl fluoride group’s “click chemistry” compatibility enables post-inhibition labeling with fluorescent tags or biotin, facilitating proteome-wide target identification . For example, azide-functionalized derivatives allowed Staudinger ligation for visualizing proteasome distribution in cell lysates .
Comparative Analysis with Epoxy Ketones
Unlike epoxy ketones (e.g., carfilzomib), sulfonyl fluorides exhibit reduced off-target effects due to their slower reaction kinetics and higher specificity for solvent-exposed nucleophiles .
| Supplier | Purity | Price (mg scale) |
|---|---|---|
| Dalton Research Molecules | >95% | $250–$500 |
| VulcanChem | >98% | $300–$600 |
| Clearsynth | Custom | Inquire |
Pricing varies with scale, with bulk orders (>1 g) attracting discounts .
Future Directions and Challenges
Synthetic Innovations
Advances in flow chemistry and enzyme-catalyzed sulfonylation could enhance yield and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume